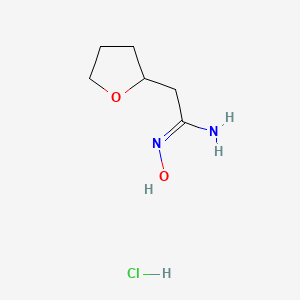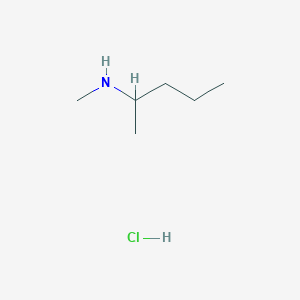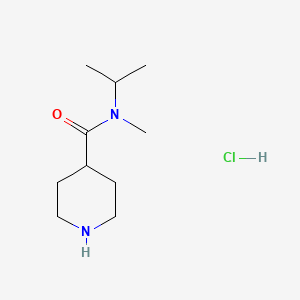
N'-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride
Overview
Description
“N’-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride” is a chemical compound with the molecular formula C6H12N2O2•HCl . It has a molecular weight of 180.63 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2O3/c8-7(9-10)5-11-4-6-2-1-3-12-6/h6-7H,1-5,8H2 . This code provides a unique representation of the compound’s molecular structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
“N’-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride” is stored at room temperature . The compound is in oil form .Scientific Research Applications
Synthesis and Complex Formation
N'-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride and its derivatives have been primarily studied in the context of synthesis and complex formation with various metals. For instance, Canpolat and Kaya (2005) synthesized new vic-dioxime complexes using derivatives of this compound, exploring their coordination with metals like Co(II), Ni(II), Cu(II), and Zn(II) (Canpolat & Kaya, 2005). Similarly, a study by the same authors in 2004 detailed the synthesis and characterization of Co(II), Ni(II), Cu(II), and Zn(II) complexes with a vic-dioxime ligand containing 1,3-dioxolane ring, derived from this compound (Canpolat, Kaya, & Yazıcı, 2004).
Environmental Studies
In environmental science, research has examined the transformation and breakdown of related compounds in aquatic systems. Graham et al. (1999) studied the transformation of metolachlor and alachlor in aquatic field mesocosms, monitoring the levels and breakdown products over time (Graham et al., 1999). This research provides insight into the environmental behavior of substances structurally related to N'-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride.
Organic Chemistry and Potential Therapeutic Applications
In the field of organic chemistry, this compound and its derivatives have been used in various reactions. Wang et al. (2012) explored the selective esterifications of primary alcohols using an Oxyma derivative, demonstrating its utility in organic synthesis (Wang et al., 2012). Additionally, Batra et al. (2020) identified promising chemical fragments, including oxolane, in their machine learning and ensemble docking studies for screening therapeutic agents against COVID-19 (Batra et al., 2020).
Safety and Hazards
properties
IUPAC Name |
N'-hydroxy-2-(oxolan-2-yl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-6(8-9)4-5-2-1-3-10-5;/h5,9H,1-4H2,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFMKAXTVFGLPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=NO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)C/C(=N/O)/N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1416763.png)


![2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B1416769.png)
![4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B1416771.png)
![3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B1416772.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B1416773.png)


![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416778.png)
![2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1416779.png)
![3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide](/img/structure/B1416782.png)
![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416786.png)